molecular formula C17H14BrN3O2S B2978253 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 391228-01-6

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2978253
CAS No.: 391228-01-6
M. Wt: 404.28
InChI Key: UGKXKNQOFNWREI-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-bromophenyl group and at position 2 with a 4-ethoxybenzamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c1-2-23-14-9-5-11(6-10-14)15(22)19-17-21-20-16(24-17)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKXKNQOFNWREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Medicine: Research is ongoing to explore its use in the treatment of diseases such as cancer and inflammatory conditions. Industry: The compound is utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide exerts its effects involves interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound's activity suggests potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents (Position 5) Amide Substituent (Position 2) Melting Point (°C) Yield (%) Reference
N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide (Target) 4-Bromophenyl 4-Ethoxybenzamide Not Reported Not Reported
N-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide 4-Bromobenzylthio 4-Chlorobenzamide Not Reported Not Reported
2-Bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide 4-Methoxybenzyl 2-Bromobenzamide Not Reported Not Reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide 4-Chlorobenzylthio 2-Isopropylphenoxyacetamide 138–140 82

Key Observations :

  • Substituent Effects : The 4-bromophenyl group in the target compound confers higher lipophilicity compared to 4-methoxybenzyl () or chlorobenzylthio derivatives (). This may enhance membrane permeability and target binding in biological systems.

Analogues with Heterocyclic Modifications

Table 2: Heterocyclic Variants and Bioactivity

Compound Name Core Heterocycle Substituents Biological Activity Reference
This compound 1,3,4-Thiadiazole 4-Bromophenyl, 4-ethoxybenzamide Not explicitly reported
N-[3-(4-Bromophenyl)-1,2-oxazol-5-yl]-4-ethoxybenzamide 1,2-Oxazole 4-Bromophenyl, 4-ethoxybenzamide Not reported; oxazole cores may reduce metabolic stability compared to thiadiazoles
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 1,3,4-Oxadiazole Chlorobenzamide, thioxo group Anticancer potential (implied by structural analogs)

Key Observations :

  • Thione vs. Thiol Tautomers : Compounds like 4-chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]-benzamide () exhibit tautomerism, which can influence reactivity and bioactivity compared to the target compound’s stable thiadiazole framework .

Table 3: Bioactivity of Selected Analogues

Compound Name Bioactivity Mechanism Insights Reference
N-5-Tetrazolyl-N′-p-bromophenylcarbamoylurea (2j) Plant growth regulation (cell division and elongation) Bromophenyl enhances auxin-like activity
2-Benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide Antimicrobial (structural analog of thiadiazoles with known activity) Ethoxy group may improve solubility
N-(5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl)benzamide Not reported; dimethoxy groups likely enhance CNS penetration Methoxy groups increase hydrophilicity

Key Observations :

  • Bromophenyl Efficacy : The bromophenyl moiety in both the target compound and 2j () correlates with enhanced bioactivity, possibly due to halogen bonding with biological targets .
  • Ethoxy vs. Methoxy : The 4-ethoxy group in the target compound offers a balance between lipophilicity and metabolic stability compared to more polar methoxy derivatives ().

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H20BrN5O2S2
  • Molecular Weight : 470.4 g/mol
  • IUPAC Name : N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide

The compound features a bromophenyl group, a thiadiazole moiety, and an ethoxybenzamide structure, which contribute to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies evaluating similar compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the bromine atom in the structure may enhance the compound's lipophilicity and biological activity.

Antiproliferative Effects

This compound has been investigated for its antiproliferative effects on cancer cell lines. In vitro studies indicate that compounds with similar structures can inhibit cell growth in various cancer types by inducing apoptosis and cell cycle arrest . The mechanism is believed to involve interaction with specific molecular targets within the cancer cells.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with certain enzymes or receptors involved in cellular signaling pathways. The thiadiazole ring and piperidine moiety are likely crucial for binding interactions, while the bromophenyl group may influence the overall activity through electronic effects .

Comparative Studies

A comparative analysis of similar compounds has highlighted differences in their biological activities based on structural variations. For example:

Compound NameActivity TypeNotable Findings
N-(4-chlorophenyl)-2-{5-[2-(piperidin-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}acetamideAntimicrobialEffective against Gram-positive bacteria
N-(4-fluorophenyl)-2-{5-[2-(piperidin-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}acetamideAntiproliferativeInduces apoptosis in cancer cell lines

These studies suggest that substituent groups significantly influence biological activity and efficacy.

In Vivo Studies

In vivo studies are necessary to further understand the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate potential anti-inflammatory effects; however, comprehensive studies are required to validate these findings.

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